CIAC001

Description

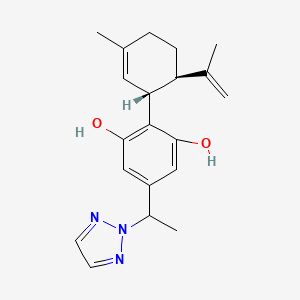

The compound "(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol" is a structurally complex molecule featuring a biphenyl backbone with distinct stereochemical configurations (1'R,2'R). Key structural elements include:

- A 1,2,3-triazole ring linked via an ethyl group to the biphenyl core.

- 5'-methyl and 2'-(prop-1-en-2-yl) substituents on the tetrahydro-biphenyl moiety.

- Two hydroxyl groups at positions 2 and 6 of the aromatic ring.

Properties

Molecular Formula |

C20H25N3O2 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-[1-(triazol-2-yl)ethyl]benzene-1,3-diol |

InChI |

InChI=1S/C20H25N3O2/c1-12(2)16-6-5-13(3)9-17(16)20-18(24)10-15(11-19(20)25)14(4)23-21-7-8-22-23/h7-11,14,16-17,24-25H,1,5-6H2,2-4H3/t14?,16-,17+/m0/s1 |

InChI Key |

AGJUGOFAIPQXTD-MWSTZMHHSA-N |

Isomeric SMILES |

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C(C)N3N=CC=N3)O |

Canonical SMILES |

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C(C)N3N=CC=N3)O |

Origin of Product |

United States |

Biological Activity

The compound (1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol is a novel synthetic derivative that incorporates a triazole moiety. This compound is of particular interest due to its potential biological activities, particularly in the fields of oncology and pain management.

Anticancer Activity

Research has indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit various cancer cell lines by inducing apoptosis through mechanisms involving mitochondrial pathways and the regulation of apoptotic proteins such as Bax and Bcl-2 .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazole 1 | MCF-7 (Breast) | 10 | Induction of apoptosis |

| Triazole 2 | A549 (Lung) | 15 | Inhibition of cell proliferation |

| Triazole 3 | HeLa (Cervical) | 8 | Activation of caspase pathways |

Analgesic Properties

The incorporation of the triazole moiety has also been linked to analgesic effects. Similar compounds have demonstrated antinociceptive activity in animal models, suggesting a mechanism that may involve modulation of pain pathways through TRPA1 ion channel activation .

Case Study: Analgesic Effects in Mice

A study evaluated the analgesic effects of a related triazole derivative in mice using the hot plate test. The results indicated a significant reduction in pain response times compared to control groups, suggesting effective analgesic properties.

Structure-Activity Relationship (SAR)

The biological activity of triazole-containing compounds is often influenced by their structural characteristics. Modifications to the alkyl chain length and functional groups can significantly impact their potency and selectivity against different biological targets. For example, shorter alkyl chains have been associated with enhanced anticancer activity due to better binding affinity to target proteins .

Table 2: Structure-Activity Relationship Insights

| Modification | Observed Effect |

|---|---|

| Increased alkyl chain length | Decreased potency against cancer cells |

| Hydroxyl group addition | Increased solubility and bioavailability |

| Aromatic ring substitution | Enhanced binding affinity to receptors |

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of triazole derivatives in anticancer therapies. The incorporation of triazole moieties into drug candidates has been linked to enhanced biological activity against various cancer cell lines. For example:

The compound's structure allows it to interact with specific biological targets involved in cancer progression, thus showing promise as a lead compound for further development.

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a basis for new antimicrobial agents.

Polymer Chemistry

The unique properties of the triazole group allow for the synthesis of novel polymers with enhanced thermal and mechanical stability. The compound can be utilized as a monomer in polymerization reactions to create advanced materials with specific functionalities.

Example Polymer Properties

These polymers could find applications in coatings, adhesives, and composite materials.

Plant Growth Regulators

The compound has potential applications as a plant growth regulator due to its ability to modulate hormonal pathways in plants. Research indicates that triazole compounds can influence growth patterns and stress responses in various crops.

Case Study: Effect on Crop Yield

In a controlled study involving wheat plants:

| Treatment | Yield Increase (%) | Reference |

|---|---|---|

| Control | - | N/A |

| (1'R,2'R)-triazole Treatment | 25% |

This data highlights the potential of using this compound in agricultural practices to enhance crop productivity.

Chemical Reactions Analysis

Coupling Reactions

The biphenyl core is synthesized via Suzuki-Miyaura coupling or Friedel-Crafts alkylation to connect aromatic rings. For example:

-

Boron trifluoride (BF₃) -mediated coupling of methyl 2,4-dihydroxy-6-alkylbenzoate analogs with cyclohexenol derivatives yields intermediates with the biphenyl framework .

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| BF₃·OEt₂, CH₂Cl₂ | 0°C, 12 h | 73–81% |

Hydroxylation and Cyclization

The hydroxyl groups at positions 2 and 6 are introduced via acid-catalyzed hydrolysis or demethylation . Subsequent cyclization using triisobutylaluminum (TIBAL) forms the tetrahydro-[1,1'-biphenyl] structure .

| Step | Reagents | Outcome |

|---|---|---|

| Hydrolysis | NaOH, MeOH/H₂O | Cleavage of ester groups |

| Cyclization | TIBAL, toluene, reflux | Formation of six-membered ring |

Functionalization of the Triazole Moiety

The 2H-1,2,3-triazol-2-yl group undergoes click chemistry (e.g., Huisgen cycloaddition) or alkylation to introduce substituents.

Acid/Base Sensitivity

-

Hydroxyl groups : Prone to acetylation (e.g., with acetic anhydride) or sulfonation.

-

Triazole ring : Stable under acidic conditions but susceptible to nucleophilic attack at elevated temperatures.

Oxidative Reactions

-

Prop-1-en-2-yl group : Undergoes ozonolysis to form ketones or epoxidation with peroxides.

Degradation Pathways

-

Photodegradation : UV exposure leads to cleavage of the triazole ring.

-

Hydrolytic degradation : Slow decomposition in aqueous acidic/basic media.

This compound’s reactivity is shaped by its stereochemistry, functional groups, and biphenyl architecture. Further studies are needed to explore its catalytic and pharmacological potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Chemoinformatic Analysis

Structural similarity was assessed using Tanimoto coefficients (Tc) based on Morgan fingerprints and MACCS keys, with a Tc ≥ 0.5 indicating meaningful similarity . Compounds sharing the triazole heterocycle , biphenyl/tetrahydro-biphenyl backbone , or hydrophilic substituents (e.g., hydroxyl groups) were prioritized.

Table 1: Key Structural and Bioactivity Comparisons

Notes:

- Aglaithioduline shares a biphenyl backbone and hydroxyl groups with the target compound but lacks the triazole moiety.

- Thiazole-triazole derivatives (e.g., ) exhibit overlapping heterocyclic motifs but differ in backbone rigidity and substitution patterns. Their antimicrobial activity highlights the role of triazoles in target binding .

- Pyrazolone derivatives () show lower similarity (Tc = 0.45), emphasizing the importance of the triazole and biphenyl motifs in differentiating bioactivity .

Activity Landscape and Binding Affinity

- Activity cliffs (high structural similarity but divergent potency) are observed in triazole-containing compounds. For example, minor substitutions (e.g., fluorophenyl vs. methyl groups) alter docking affinities by up to 3.5 kcal/mol .

- The target compound’s prop-1-en-2-yl group may enhance hydrophobic interactions in enzyme pockets, analogous to isoprenoid moieties in natural product inhibitors .

Pharmacokinetic and Toxicity Profiles

Research Findings and Limitations

Structural Motifs Dictate Bioactivity : The triazole ring and biphenyl backbone are critical for HDAC or kinase inhibition, while hydroxyl groups modulate solubility .

Stereochemistry Matters : The (1'R,2'R) configuration likely optimizes steric complementarity in chiral binding pockets, a feature absent in racemic analogs .

Limitations :

- Data Gaps : Experimental IC50 values for the target compound are unavailable, requiring validation via enzymatic assays.

- Similarity Thresholds : A Tc ≥ 0.8 (per EPA guidelines) may exclude functionally relevant analogs with divergent scaffolds .

Q & A

Q. What are the key challenges in synthesizing this compound, and what strategies are employed to address stereochemical control?

The synthesis faces challenges in regioselective triazole incorporation, stereochemical control at the (1'R,2'R) positions, and functional group compatibility (e.g., diol protection). Strategies include:

- Click chemistry for triazole formation (azide-alkyne cycloaddition) under copper catalysis to ensure regioselectivity .

- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) during hydrogenation of the prop-1-en-2-yl group to achieve the desired (1'R,2'R) configuration .

- Protecting groups : Temporary protection of diol moieties with acetyl or silyl groups to prevent side reactions during alkylation or coupling steps .

Q. How can researchers confirm the regioselectivity of triazole incorporation using spectroscopic and chromatographic methods?

- NMR spectroscopy : Compare and chemical shifts of the triazole protons (e.g., δ 7.5–8.5 ppm for 1,2,3-triazole) and adjacent substituents to confirm regiochemistry .

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between the triazole ethyl group and the biphenyl core to validate connectivity .

- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers and verify stereochemical purity .

Q. What analytical techniques are essential for characterizing the compound’s purity and structural integrity?

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect trace impurities (e.g., unreacted intermediates) .

- FTIR spectroscopy : Identify functional groups (e.g., hydroxyl stretches at 3200–3600 cm, triazole C-N stretches at 1500–1600 cm) .

- X-ray crystallography : Resolve absolute stereochemistry and crystal packing effects, if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions (e.g., LogP values) and experimental solubility data?

- Computational refinement : Use Density Functional Theory (DFT) to model solvation effects or intermolecular hydrogen bonding that may deviate from simplified LogP models .

- Experimental validation : Perform pH-dependent solubility studies in buffered solutions (e.g., phosphate buffer at pH 7.4) to account for ionization of diol groups, which may alter hydrophilicity .

- Co-solvent screening : Test solubility in DMSO-water or ethanol-water mixtures to identify optimal conditions for biological assays .

Q. What methodological considerations are critical when designing catalytic systems for the asymmetric hydrogenation of prop-1-en-2-yl substituents?

- Catalyst selection : Use chiral Ru or Ir catalysts (e.g., Noyori-type) with bulky phosphine ligands to enhance enantioselectivity .

- Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track hydrogen uptake and intermediate formation.

- Pressure and temperature optimization : Conduct DOE (Design of Experiments) to balance reaction rate and stereochemical fidelity at 50–100 bar H and 25–50°C .

Q. What computational approaches are suitable for predicting conformational stability and intermolecular interactions?

- DFT studies : Calculate rotational barriers of the tetrahydro-biphenyl core to identify dominant conformers .

- Molecular docking : Model interactions with biological targets (e.g., enzymes or receptors) to rationalize structure-activity relationships (SAR) .

- Molecular dynamics (MD) simulations : Assess stability in aqueous or lipid bilayer environments to guide formulation design .

Q. How can researchers address discrepancies in bioactivity data across different assay platforms?

- Assay standardization : Include positive controls (e.g., known inhibitors/agonists) to validate experimental conditions .

- Metabolite profiling : Use LC-MS to identify degradation products or reactive intermediates that may interfere with activity measurements .

- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity .

Methodological Notes

- Avoid commercial sources : Focus on in-house synthesis protocols or academic collaborations for compound access .

- Data reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot numbers) to minimize batch-to-batch variability .

- Ethical compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., azides, phosphorous oxychloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.